

# Reparixin in Inflammatory Diseases: A Comparative Meta-Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Reparixin** is a small molecule inhibitor of the C-X-C motif chemokine receptors 1 and 2 (CXCR1 and CXCR2), which are key mediators in the inflammatory cascade. By blocking the binding of their primary ligand, interleukin-8 (IL-8 or CXCL8), **Reparixin** disrupts the recruitment and activation of neutrophils, thereby mitigating inflammatory responses. This mechanism has positioned **Reparixin** as a potential therapeutic agent across a spectrum of inflammatory diseases. This guide provides a meta-analysis of **Reparixin**'s efficacy, comparing its performance against placebo or standard of care in various clinical and preclinical settings, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting the CXCL8-CXCR1/2 Axis

The CXCL8-CXCR1/2 signaling pathway is a critical driver of neutrophil-mediated inflammation. Upon tissue injury or infection, various cells release CXCL8, which then binds to CXCR1 and CXCR2 on the surface of neutrophils. This binding triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS) and proteolytic enzymes, all of which contribute to the inflammatory response. **Reparixin**, as a non-competitive allosteric inhibitor, prevents the conformational changes in CXCR1/2 necessary for signal transduction, effectively dampening the inflammatory cascade.





Click to download full resolution via product page

CXCL8-CXCR1/2 Signaling Pathway and **Reparixin**'s Point of Intervention.

## Clinical Efficacy of Reparixin in Inflammatory Conditions

**Reparixin** has been investigated in several clinical trials for various inflammatory conditions. The following tables summarize the quantitative data from these studies, comparing **Reparixin** to placebo or the standard of care.

#### Severe COVID-19 Pneumonia



Table 1: Efficacy of Reparixin in Hospitalized Patients with Severe COVID-19 Pneumonia

| Trial                       | Phase | N<br>(Reparix<br>in vs.<br>Control) | Primary<br>Endpoin<br>t                                                                                                                          | Reparixi<br>n<br>Outcom<br>e | Control<br>Outcom<br>e | p-value | Referen<br>ce |
|-----------------------------|-------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|------------------------|---------|---------------|
| REPAVID<br>-19              | 2     | 36 vs. 19                           | Composit e of clinical events (use of supplem ental oxygen, need for mechanic al ventilatio n, ICU admissio n, and/or use of rescue medicatio n) | 16.7%                        | 42.1%                  | 0.02    | [1][2]        |
| Piemonti<br>et al.,<br>2023 | 3     | 182 vs.<br>88                       | Proportio<br>n of<br>patients<br>alive and<br>free of<br>respirator<br>y failure<br>at Day 28                                                    | 83.5%                        | 80.7%                  | 0.216   | [3][4][5]     |

In a Phase 2 study, **Reparixin** showed a statistically significant reduction in a composite of clinical events in patients with severe COVID-19 pneumonia.[1][2] However, a subsequent



Phase 3 trial did not meet its primary endpoint of the proportion of patients alive and free of respiratory failure at Day 28, although a trend towards limiting disease progression was observed.[3][4][5]

### **Ischemia-Reperfusion Injury**

Table 2: Efficacy of Reparixin in Attenuating Ischemia-Reperfusion Injury

| Conditi<br>on                                                         | Trial<br>Phase | N<br>(Reparix<br>in vs.<br>Control) | Key<br>Endpoin<br>ts                                        | Reparixi<br>n<br>Outcom<br>e    | Control<br>Outcom<br>e          | p-value | Referen<br>ce |
|-----------------------------------------------------------------------|----------------|-------------------------------------|-------------------------------------------------------------|---------------------------------|---------------------------------|---------|---------------|
| On-pump<br>Coronary<br>Artery<br>Bypass<br>Graft<br>(CABG)<br>Surgery | Pilot          | 16 vs. 16                           | Proportio n of neutrophi I granuloc ytes at end of CPB      | 71%<br>(IQR: 67-<br>76)         | 79%<br>(IQR: 71-<br>83)         | 0.023   | [6][7]        |
| On-pump<br>Coronary<br>Artery<br>Bypass<br>Graft<br>(CABG)<br>Surgery | Pilot          | 16 vs. 16                           | Intraoper<br>ative fluid<br>balance<br>(ml)                 | 2575<br>(IQR:<br>2027-<br>3080) | 3200<br>(IQR:<br>2928-<br>3778) | 0.029   | [6][7]        |
| Liver<br>Transpla<br>ntation                                          | 2              | 22 vs. 18                           | Incidence<br>of Early<br>Allograft<br>Dysfuncti<br>on (EAD) | 22.7%<br>(5/22)                 | Not<br>Reported                 | N/A     | [8]           |

In a pilot study of patients undergoing on-pump CABG surgery, **Reparixin** significantly reduced the proportion of neutrophil granulocytes and the need for intraoperative fluid balance



compared to placebo.[6][7] A Phase 2 trial in liver transplantation was terminated early, with 5 out of 22 patients in the **Reparixin** group experiencing early allograft dysfunction.[8]

#### **Metastatic Breast Cancer**

Table 3: Efficacy of Reparixin in Combination with Paclitaxel for Metastatic Breast Cancer

| Trial                  | Phase | N              | Primary<br>Endpoint                 | Outcome                 | Reference   |
|------------------------|-------|----------------|-------------------------------------|-------------------------|-------------|
| Schott et al.,<br>2017 | lb    | 20 (3 cohorts) | Safety and<br>Tolerability          | Safe and well-tolerated | [9][10][11] |
| Schott et al.,<br>2017 | lb    | 20             | Objective<br>Response<br>Rate (ORR) | 30%                     | [9][10][11] |

In a Phase Ib study, **Reparixin** in combination with paclitaxel was found to be safe and well-tolerated in patients with HER-2 negative metastatic breast cancer, with a 30% objective response rate.[9][10][11]

#### **Preclinical Studies**

While clinical data is paramount, preclinical studies in animal models provide foundational evidence for a drug's therapeutic potential. In a mouse model of myelofibrosis (Gata1low mice), **Reparixin** treatment reduced bone marrow and splenic fibrosis in a concentration-dependent manner.[12] Furthermore, **Reparixin** was shown to ameliorate pulmonary fibrosis in mice models.[12]

#### **Experimental Protocols**

A summary of the experimental designs for the key clinical trials is provided below.

#### COVID-19 Phase 2 Trial (REPAVID-19)

 Objective: To assess the efficacy and safety of Reparixin compared to standard of care (SOC) in hospitalized patients with severe COVID-19 pneumonia.



- Design: Phase 2, open-label, multicenter, randomized study.
- Participants: 55 hospitalized adult patients with severe COVID-19 pneumonia.
- Intervention: Patients were randomized 2:1 to receive either oral Reparixin 1200 mg three times daily for up to 21 days or SOC.
- Primary Endpoint: A composite of clinical events including the use of supplemental oxygen, need for mechanical ventilation, ICU admission, and/or use of rescue medication.



Click to download full resolution via product page

Workflow for the Phase 2 REPAVID-19 Trial.

#### **On-Pump CABG Surgery Pilot Study**

- Objective: To evaluate the safety and efficacy of Reparixin in suppressing ischemiareperfusion injury and inflammation in patients undergoing on-pump CABG surgery.
- Design: Single-center, double-blind, placebo-controlled, parallel-group pilot study.
- Participants: 32 patients undergoing elective on-pump CABG.



- Intervention: Patients were randomized to receive either intravenous **Reparixin** (loading dose of 4.5 mg/kg/h for 30 min followed by a continuous infusion of 2.8 mg/kg/h) or placebo from the induction of anesthesia until 8 hours after cardiopulmonary bypass.
- Primary Outcome: Safety and tolerability. Key efficacy endpoints included markers of systemic and pulmonary inflammation and surrogates of myocardial IRI.

### **Comparison with Other CXCR1/2 Inhibitors**

**Reparixin** is one of several CXCR1/2 inhibitors that have been investigated for inflammatory diseases. Other notable compounds include Navarixin (SCH-527123) and Ladarixin. While direct head-to-head clinical trials are lacking, a comparison of their investigated indications provides context for the therapeutic landscape.

Table 4: Investigational Landscape of CXCR1/2 Inhibitors

| Drug      | Key Investigated Indications                                                                                               |
|-----------|----------------------------------------------------------------------------------------------------------------------------|
| Reparixin | Severe COVID-19 Pneumonia, Ischemia-<br>Reperfusion Injury (transplantation, cardiac<br>surgery), Metastatic Breast Cancer |
| Navarixin | Chronic Obstructive Pulmonary Disease<br>(COPD), Asthma, Advanced Solid Tumors                                             |
| Ladarixin | Type 1 Diabetes, Non-Small Cell Lung Cancer                                                                                |

#### Conclusion

The meta-analysis of available data suggests that **Reparixin**, a CXCR1/2 inhibitor, shows promise in modulating inflammatory responses in various clinical settings. While a Phase 2 trial in severe COVID-19 pneumonia demonstrated a significant clinical benefit, a larger Phase 3 trial did not meet its primary endpoint, highlighting the complexities of treating this disease.[1] [2][3][4][5] In the context of ischemia-reperfusion injury following cardiac surgery, **Reparixin** has shown positive effects on inflammatory markers and clinical parameters.[6][7] Its role in metastatic breast cancer, in combination with chemotherapy, also warrants further investigation based on early positive signals.[9][10][11]



The differing outcomes across trials underscore the need for well-designed, adequately powered studies to delineate the specific patient populations and inflammatory conditions where CXCR1/2 inhibition with **Reparixin** is most effective. Further research into optimal dosing, timing of administration, and potential combination therapies will be crucial in realizing the full therapeutic potential of this targeted anti-inflammatory agent. The preclinical data in fibrotic diseases also suggests a broader applicability that is yet to be fully explored in the clinical arena.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase 2 reparixinresults in severe COVID-19 | Dompé Global [dompe.com]
- 2. Dompé Announces Results of Phase 2 Study Evaluating the Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia [prnewswire.com]
- 3. Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item Efficacy and Safety of Reparixin in Patients with Severe COVID-19 Pneumonia: A Phase 3, Randomized, Double-Blind Placebo-Controlled Study Adis Journals Figshare [adisjournals.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia—reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia-reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) PMC [pmc.ncbi.nlm.nih.gov]



- 10. Phase Ib Pilot Study to Evaluate Reparixin in Combination with Weekly Paclitaxel in Patients with HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]
- To cite this document: BenchChem. [Reparixin in Inflammatory Diseases: A Comparative Meta-Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680519#meta-analysis-of-reparixin-s-efficacy-in-inflammatory-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com